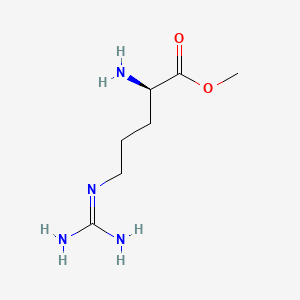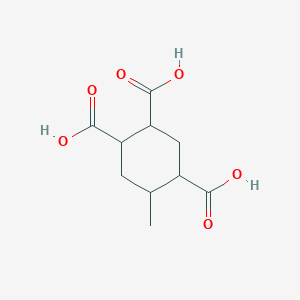
D-Arginine methyl ester
描述
D-Arginine methyl ester is a derivative of the amino acid arginine, where the carboxyl group is esterified with methanol. This compound is known for its role in various biochemical and pharmacological applications. It is often used in peptide synthesis and as a precursor in the production of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: D-Arginine methyl ester can be synthesized through the esterification of D-arginine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . Another method includes the use of thionyl chloride and methanol, which also results in the formation of the methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions: D-Arginine methyl ester undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of guanidine derivatives.
Reduction: Formation of D-argininol.
Substitution: Formation of various substituted arginine derivatives.
科学研究应用
D-Arginine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of biodegradable surfactants and antimicrobial agents.
作用机制
The mechanism of action of D-arginine methyl ester involves its conversion to arginine in the body, where it participates in various biochemical pathways. Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule involved in vasodilation and immune response . The compound also interacts with enzymes such as arginase and nitric oxide synthase, influencing cellular functions and metabolic processes.
相似化合物的比较
- L-Arginine methyl ester
- Nω-Nitro-L-arginine methyl ester
- L-Arginine ethyl ester
Comparison: D-Arginine methyl ester is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. Compared to L-arginine methyl ester, the D-isomer may exhibit different pharmacokinetics and pharmacodynamics. Nω-Nitro-L-arginine methyl ester is a well-known inhibitor of nitric oxide synthase, whereas this compound does not have this inhibitory effect .
属性
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl-L-seryl-](/img/structure/B3276929.png)





![Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B3276960.png)


